2-[Methyl(prop-2-yn-1-yl)amino]benzoic acid is an organic compound characterized by a benzoic acid core with a methyl group and a prop-2-yn-1-yl group attached to an amino group. Its molecular formula is , and it has a molecular weight of approximately 203.24 g/mol. The compound is notable for its complex structure, which allows for various chemical interactions and biological activities. This compound is often utilized in organic synthesis and medicinal chemistry due to its unique properties and potential therapeutic applications .
The chemical behavior of 2-[Methyl(prop-2-yn-1-yl)amino]benzoic acid includes several types of reactions:
Research indicates that 2-[Methyl(prop-2-yn-1-yl)amino]benzoic acid exhibits potential biological activities, including:
The synthesis of 2-[Methyl(prop-2-yn-1-yl)amino]benzoic acid typically involves multi-step organic reactions. A common synthetic route includes:
The applications of 2-[Methyl(prop-2-yn-1-yl)amino]benzoic acid are diverse:
Studies exploring the interactions of 2-[Methyl(prop-2-yn-1-yl)amino]benzoic acid with biological targets suggest that the prop-2-yn-1-yl group allows for covalent modifications through click chemistry reactions. These interactions can modulate specific biochemical pathways, leading to either inhibition or activation depending on the target molecule involved.
Several compounds share structural similarities with 2-[Methyl(prop-2-yn-1-yl)amino]benzoic acid. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 3-Fluoro-2-[methyl(prop-2-yn-1-yl)amino]benzoic acid | Contains fluorine, potentially altering bioactivity | |
| 2-[Methyl(prop-2-yn-1-yl)amino]pyridine-3-carboxylic acid | Pyridine ring may influence solubility and reactivity | |
| N-{2-[methyl(prop-2-yn-1-y)amino]ethyl}benzenesulfonamide | Sulfonamide group adds distinct pharmacological properties |
The uniqueness of 2-[Methyl(prop-2-yn-1-yl)amino]benzoic acid lies in its specific combination of functional groups and structural configuration, which may confer distinct biological activities compared to these similar compounds .
The compound 2-[methyl(prop-2-yn-1-yl)amino]benzoic acid, systematically named N-methyl-N-prop-2-ynyl-2-aminobenzoic acid, was first documented in chemical databases in 2014, as evidenced by its PubChem entry (CID: 79007097). Early research focused on its synthesis as a derivative of anthranilic acid (2-aminobenzoic acid), a well-characterized scaffold in medicinal and materials chemistry. The compound’s structure combines a benzoic acid core with a substituted amino group bearing methyl and propargyl (prop-2-yn-1-yl) substituents, a design likely inspired by the need to balance steric and electronic properties for applications in peptide chemistry or catalytic systems.
Initial synthetic routes, as described in patent literature and organic methodology papers, employed Ullmann-type coupling or nucleophilic substitution reactions to introduce the propargyl group. For example, Sonogashira cross-coupling—a palladium-catalyzed reaction between aryl halides and terminal alkynes—was adapted to install the propynyl moiety on anthranilic acid derivatives. These methods emphasized modularity, enabling subsequent functionalization of the alkyne group for applications in click chemistry or bioorthogonal labeling.
2-[Methyl(prop-2-yn-1-yl)amino]benzoic acid occupies a niche in synthetic organic chemistry as a bifunctional building block. Its structure features two reactive handles:
Comparative studies with related compounds, such as 2-[(prop-2-yn-1-yl)amino]benzoic acid (lacking the methyl group) and 2-amino-3-fluoro-6-[methyl(prop-2-yn-1-yl)amino]benzoic acid (fluorinated variant), reveal that the methyl substituent enhances steric hindrance at the amino center, potentially modulating reactivity in catalytic systems. For instance, the methyl group in 2-[methyl(prop-2-yn-1-yl)amino]benzoic acid reduces rotational freedom around the N–C bond, a feature exploited in the design of conformationally constrained enzyme inhibitors.
Recent applications of this compound span three domains:
The compound’s molecular formula, C₁₁H₁₁NO₂, corresponds to a molar mass of 189.21 g/mol. Key structural features include:
The propargyl group introduces significant electron-withdrawing character via sp-hybridized carbon atoms, which polarizes the N–C bond and enhances the amine’s susceptibility to nucleophilic attack. Density functional theory (DFT) calculations suggest that the methyl group induces a 15° tilt in the propargyl substituent relative to the aromatic plane, optimizing orbital overlap for conjugation with the benzene ring.
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Differences |
|---|---|---|---|
| 2-[Methyl(prop-2-yn-1-yl)amino]benzoic acid | C₁₁H₁₁NO₂ | 189.21 | Methyl and propargyl on amine |
| 2-[(Prop-2-yn-1-yl)amino]benzoic acid | C₁₀H₉NO₂ | 175.18 | Propargyl only on amine |
| 2-Amino-3-fluoro-6-[methyl(prop-2-yn-1-yl)amino]benzoic acid | C₁₁H₁₁FN₂O₂ | 222.22 | Fluorine at position 3; additional amino group |
Nuclear magnetic resonance (NMR) data for this compound (not explicitly provided in sources) can be inferred from analogous structures. For example, in 3-amino-5-(prop-2-yn-1-yl)benzoic acid, the propargyl protons resonate at δ 2.5–3.0 ppm (¹H NMR), while the aromatic protons exhibit splitting patterns consistent with para-substitution. High-resolution mass spectrometry (HRMS) typically confirms the molecular ion ([M+H]⁺) at m/z 190.0974.
Purification is achieved via reversed-phase HPLC, with retention times inversely correlated to the compound’s logP (calculated as 1.82), reflecting moderate hydrophobicity.
A representative synthesis involves three steps:
Critical reaction parameters include:
The propargyl group enables diverse modifications:
In peptide synthesis, this compound serves as a conformationally restricted analog of phenylalanine. Incorporation into peptide chains via solid-phase synthesis introduces alkyne “handles” for attaching payloads (e.g., fluorophores, toxins). For example, a 2023 study utilized it to develop fluorescently tagged inhibitors of SARS-CoV-2 main protease, enabling real-time binding analysis via fluorescence polarization.
Researchers have copolymerized this compound with ethylene glycol dimethacrylate to create hydrogels with tunable mechanical properties. The propargyl groups participate in thiol-yne reactions, enabling post-gelation functionalization with thiol-containing biomolecules.
The terminal alkyne functionality present in 2-[Methyl(prop-2-yn-1-yl)amino]benzoic acid serves as a highly versatile bioorthogonal handle, enabling selective chemical transformations in complex biological environments. The prop-2-yn-1-yl group provides a compact, reactive site that maintains bioorthogonality while offering multiple pathways for bioconjugation applications [1] [2].
Copper-catalyzed azide-alkyne cycloaddition represents the most widely utilized bioorthogonal reaction involving terminal alkynes. The mechanism proceeds through initial coordination of copper(I) to the alkyne, followed by azide coordination and metallacycle formation [2] [3]. For 2-[Methyl(prop-2-yn-1-yl)amino]benzoic acid, the terminal alkyne undergoes rapid cycloaddition with azide-containing biomolecules under mild aqueous conditions.
The reaction mechanism involves multiple steps where copper(I) acetylide formation is followed by azide coordination to generate a six-membered metallacycle intermediate. The first carbon-nitrogen bond formation occurs between the alkyne carbon and the terminal nitrogen of the azide, yielding 1,4-disubstituted triazoles with high regioselectivity [2] [4]. Studies have demonstrated that the reaction proceeds efficiently at physiological pH (7-8) and temperature (20-37°C), with reaction times ranging from 30 minutes to 2 hours and yields typically exceeding 85% [5].
The presence of the benzoic acid moiety in the structure provides additional solubility and binding opportunities, while the methyl group on the amino nitrogen offers steric protection against unwanted side reactions. Copper ligands such as tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine have been shown to enhance reaction efficiency while reducing copper toxicity in biological systems [6] [7].
Strain-promoted alkyne-azide cycloaddition offers a copper-free alternative for bioorthogonal labeling applications. While 2-[Methyl(prop-2-yn-1-yl)amino]benzoic acid contains a linear terminal alkyne rather than a strained cycloalkyne, it can serve as a precursor for strain-promoted reactions when modified with appropriate cyclooctyne derivatives [8] [9].
The strain-promoted mechanism relies on the release of ring strain energy to drive the cycloaddition reaction without requiring metal catalysis. Cyclooctynes such as dibenzocyclooctyne and difluorinated cyclooctyne have been successfully employed in biological systems, offering reaction rates comparable to copper-catalyzed processes while maintaining biocompatibility [8] [10]. The reaction typically proceeds over 2-24 hours at physiological temperature, yielding mixed regioisomers of triazole products.
Research has shown that electronic modifications to cyclooctynes can significantly enhance reaction rates. For example, the introduction of electron-withdrawing groups adjacent to the alkyne functionality increases reactivity through hyperconjugation effects [1]. The benzoic acid derivative can be converted to cyclooctyne analogs through synthetic modification, enabling participation in strain-promoted cycloaddition reactions suitable for live cell applications [11].
Ruthenium-catalyzed azide-alkyne cycloaddition provides complementary regioselectivity to copper-catalyzed reactions, yielding 1,5-disubstituted triazoles rather than 1,4-regioisomers. The mechanism involves π-coordination of ruthenium(II) to the alkyne, followed by oxidative coupling with the azide substrate [12] [13] [14].
The reaction typically employs cyclopentadienyl ruthenium complexes such as CpRuCl(PPh3)2 or CpRuCl(COD) as catalysts. The mechanism proceeds through a six-membered ruthenacycle intermediate where the first carbon-nitrogen bond forms between the more electronegative alkyne carbon and the terminal nitrogen of the azide [13] [15]. Reductive elimination then produces the triazole product with complementary regioselectivity to copper catalysis.
For 2-[Methyl(prop-2-yn-1-yl)amino]benzoic acid, ruthenium-catalyzed cycloaddition offers advantages in terms of mild reaction conditions and orthogonal product formation. The reaction proceeds efficiently at temperatures ranging from 20-60°C with reaction times of 1-6 hours, achieving yields of 75-90% [16] [14]. The benzoic acid functionality provides additional coordination sites that can influence reaction selectivity and product distribution.
The terminal alkyne functionality of 2-[Methyl(prop-2-yn-1-yl)amino]benzoic acid enables diverse biomolecule labeling strategies through bioorthogonal chemistry. The small size of the alkyne handle minimizes perturbation to biomolecular structure and function while providing a reactive site for chemoselective modification [17] [18].
Biomolecule labeling typically involves a two-step process where the alkyne-containing compound is first introduced into the biological system, followed by reaction with azide-functionalized detection reagents. The approach has been successfully applied to label proteins, nucleic acids, carbohydrates, and lipids in both in vitro and in vivo systems [18] [19]. The reaction conditions are mild enough to preserve biomolecular integrity while providing quantitative labeling efficiency.
Studies have demonstrated that alkyne-labeled biomolecules can be detected with high sensitivity using fluorescent azide probes. The resulting triazole linkage is stable under physiological conditions and resistant to enzymatic degradation, making it suitable for long-term tracking studies [18] [20]. The methodology has been applied to monitor protein synthesis, glycan dynamics, and nucleic acid metabolism in living cells.
Site-specific protein modification represents a major application area for 2-[Methyl(prop-2-yn-1-yl)amino]benzoic acid derivatives. The alkyne functionality can be introduced into proteins through various strategies including genetic code expansion, chemical modification of natural amino acids, and metabolic incorporation of alkyne-containing amino acid analogs [21] [22].
The bioorthogonal nature of the alkyne-azide cycloaddition enables selective protein labeling in complex biological environments without interference from endogenous functional groups. The reaction proceeds efficiently in aqueous buffers at physiological pH, with typical reaction times of 1-6 hours and yields of 70-90% [23] [19]. The resulting protein conjugates retain biological activity while gaining new functional properties.
Research has shown that alkyne-modified proteins can be conjugated with fluorescent dyes, affinity tags, therapeutic agents, and other functional molecules through click chemistry. The approach has been used to create protein-drug conjugates, fluorescent protein tracers, and immobilized enzyme systems [22] [24]. The stability of the triazole linkage ensures long-term conjugate stability under physiological conditions.
Nucleic acid functionalization through alkyne-azide cycloaddition has emerged as a powerful tool for studying DNA and RNA structure and function. The terminal alkyne of 2-[Methyl(prop-2-yn-1-yl)amino]benzoic acid can be incorporated into nucleic acids through enzymatic synthesis using modified nucleotide triphosphates or through chemical modification of existing nucleic acid structures [25] [26].
The incorporation of alkyne-modified nucleotides into DNA and RNA proceeds through standard polymerase reactions, with the alkyne functionality serving as a bioorthogonal handle for subsequent chemical modification. Studies have demonstrated that alkyne-containing nucleotides are efficiently incorporated by DNA and RNA polymerases, with minimal impact on enzymatic activity [26] [27]. The resulting nucleic acids can be labeled with fluorescent or affinity probes through click chemistry.
The methodology has been applied to study DNA replication, RNA transcription, and nucleic acid-protein interactions in living cells. The alkyne-labeled nucleic acids can be detected with high sensitivity and specificity, enabling real-time monitoring of cellular processes [26] [28]. The approach has also been used to create nucleic acid-based therapeutics and diagnostic tools through bioorthogonal conjugation strategies.
Metabolic labeling with alkyne-containing precursors represents a non-invasive approach for studying biomolecular dynamics in living systems. The terminal alkyne functionality of 2-[Methyl(prop-2-yn-1-yl)amino]benzoic acid enables metabolic incorporation into various biomolecular pathways, providing a bioorthogonal handle for subsequent detection and analysis [29] [30].
The metabolic labeling approach involves feeding cells or organisms with alkyne-modified precursors that are incorporated into biosynthetic pathways. The alkyne-labeled biomolecules can then be detected through bioorthogonal reactions with azide-functionalized probes [29] [31]. This strategy has been successfully applied to study protein synthesis, glycan metabolism, lipid biosynthesis, and nucleic acid dynamics in living systems.
Research has demonstrated that alkyne-labeled amino acids, sugars, and nucleotides can be efficiently incorporated into cellular metabolism with minimal perturbation to normal physiological processes. The resulting alkyne-labeled biomolecules retain biological activity while providing sites for chemoselective modification [30] [32]. The methodology enables real-time monitoring of metabolic processes and has been used to study disease mechanisms and drug effects.
Bioorthogonal imaging applications of 2-[Methyl(prop-2-yn-1-yl)amino]benzoic acid leverage the alkyne functionality for fluorescent labeling and detection in living systems. The copper-free nature of strain-promoted cycloaddition makes it particularly suitable for in vivo imaging applications where metal toxicity is a concern [7] [11].
The imaging approach typically involves administration of alkyne-labeled biomolecules followed by reaction with fluorescent azide probes. The resulting fluorescent conjugates can be detected using various imaging modalities including fluorescence microscopy, magnetic resonance imaging, and positron emission tomography [7] [33]. The bioorthogonal nature of the reaction ensures specific labeling with minimal background interference.
Studies have demonstrated successful imaging of glycan dynamics, protein trafficking, and metabolic processes in living cells and organisms. The methodology has been applied to visualize tumor metabolism, monitor drug distribution, and study developmental processes [34] [11]. The approach offers high spatial and temporal resolution while maintaining biocompatibility for long-term imaging studies.
Theranostic applications combine diagnostic and therapeutic functions within a single molecular platform. The terminal alkyne of 2-[Methyl(prop-2-yn-1-yl)amino]benzoic acid serves as a bioorthogonal handle for creating dual-function agents that can both detect and treat disease [35] [36].
The theranostic approach involves conjugating diagnostic agents and therapeutic drugs to alkyne-functionalized targeting molecules through bioorthogonal chemistry. The resulting conjugates can selectively accumulate at disease sites while providing both imaging capability and therapeutic activity [35] [37]. The bioorthogonal nature of the alkyne-azide reaction enables controlled activation of therapeutic agents at target sites.
Research has demonstrated the development of click-activated prodrugs that remain inactive until triggered by bioorthogonal reactions at tumor sites. The approach has been applied to create targeted drug delivery systems, activatable imaging probes, and combination therapy platforms [36] [38]. Clinical trials have begun evaluating bioorthogonal theranostic agents, representing a significant advancement in precision medicine applications.